Home > Products > Screening Compounds P18395 > 2-Chloro-9-methyl-3H-purin-6(9H)-one
2-Chloro-9-methyl-3H-purin-6(9H)-one - 36323-92-9

2-Chloro-9-methyl-3H-purin-6(9H)-one

Catalog Number: EVT-1786778
CAS Number: 36323-92-9
Molecular Formula: C6H5ClN4O
Molecular Weight: 184.58 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

9-((1,3-Dihydroxypropan-2-iloxy)methyl)-2-amino-1H-purin-6(9H)-one (Ganciclovir)

Compound Description: Ganciclovir is an antiviral medication used to treat infections caused by cytomegalovirus (CMV) in immunocompromised individuals. []

Relevance: Ganciclovir, like 2-Chloro-9-methyl-3H-purin-6(9H)-one, belongs to the purin-6-one chemical class. [] Both structures share the purine core with a 6-position carbonyl group. They differ in their substituents at the 2- and 9-positions. While 2-Chloro-9-methyl-3H-purin-6(9H)-one possesses a chlorine atom at the 2-position and a methyl group at the 9-position, Ganciclovir features an amino group at the 2-position and a more complex (1,3-dihydroxypropan-2-iloxy)methyl group at the 9-position.

2-Amino-9-((2-phenyl-1,3-dioxan-5-yloxy)methyl)-1H-purin-6(9H)-one

Compound Description: This compound serves as a key intermediate in synthesizing Valganciclovir, the L-valyl ester prodrug of Ganciclovir. []

Relevance: This compound shares the core purin-6-one structure with 2-Chloro-9-methyl-3H-purin-6(9H)-one. [] Similarities include the purine base and the 6-position carbonyl, but they differ in their 2- and 9-position substituents. This compound features an amino group at the 2-position and a (2-phenyl-1,3-dioxan-5-yloxy)methyl group at the 9-position, contrasting with the chlorine and methyl groups on 2-Chloro-9-methyl-3H-purin-6(9H)-one.

2-n-Butyl-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-6-ylamine (ST1535)

Compound Description: ST1535 acts as a potent and selective antagonist for the A2A adenosine receptor, with potential therapeutic applications in Parkinson's disease. []

Relevance: This compound, like 2-Chloro-9-methyl-3H-purin-6(9H)-one, belongs to the 9H-purin-6-ylamine class. [] They share the 9H-purine core structure with a 6-position amine group and a 9-position methyl substitution. The key difference lies in the presence of an 8-(1,2,3)triazol-2-yl group and a 2-n-butyl substituent in ST1535, contrasting with the 2-chloro and unsubstituted 8-position in 2-Chloro-9-methyl-3H-purin-6(9H)-one.

6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9H-purin-2-ylamine (BIIB021)

Compound Description: BIIB021 is a synthetic HSP90 inhibitor investigated for potential use in treating breast cancer. [, ] Preclinical studies demonstrated promising antitumor activity. [, ]

9-[(2-Chloro-6-fluorophenyl)methyl]-9H-purin-6-amine (Arprinocid)

Compound Description: Arprinocid is a coccidiostat, a type of drug used to prevent and treat coccidiosis, a parasitic disease affecting poultry and other animals. []

Relevance: Both Arprinocid and 2-Chloro-9-methyl-3H-purin-6(9H)-one belong to the 9H-purin-6-amine class. [] They share a 9H-purine core structure with an amine group at the 6-position. The key difference lies in the 9-position substituents. Arprinocid has a (2-chloro-6-fluorophenyl)methyl group at the 9-position, while 2-Chloro-9-methyl-3H-purin-6(9H)-one has a methyl group at the same position.

Overview

2-Chloro-9-methyl-3H-purin-6(9H)-one is a purine derivative with significant implications in medicinal chemistry and biochemistry. This compound is characterized by the presence of a chlorine atom at the second position and a methyl group at the ninth position of the purine ring, which contributes to its unique chemical properties and biological activities. The compound is identified by its Chemical Abstracts Service number 36323-92-9 and is often used as an intermediate in the synthesis of various pharmaceuticals.

Source

The compound can be synthesized through several methods, primarily involving chlorination processes. It is commercially available from various chemical suppliers, reflecting its utility in research and industrial applications .

Classification

2-Chloro-9-methyl-3H-purin-6(9H)-one belongs to the class of heterocyclic compounds, specifically purines, which are vital components of nucleic acids. It is categorized under halogenated purines due to the presence of the chlorine atom.

Synthesis Analysis

Methods

The synthesis of 2-Chloro-9-methyl-3H-purin-6(9H)-one typically involves the chlorination of 9-methyl-3H-purin-6(9H)-one. A common method employs phosphorus oxychloride as a chlorinating agent. The reaction conditions usually include:

  1. Solvent: Dimethylformamide or acetonitrile.
  2. Temperature: Reflux conditions for several hours.
  3. Neutralization: Following the reaction, the mixture is cooled and neutralized with a base such as sodium bicarbonate.

Technical Details

The chlorination reaction proceeds via nucleophilic substitution, where the chlorine replaces a hydrogen atom on the purine ring. This transformation can be monitored using thin-layer chromatography to assess product formation.

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Weight: Approximately 186.61 g/mol.
  • SMILES Notation: O=C1N=C(Cl)NC2=C1N=CN2C .
Chemical Reactions Analysis

Types of Reactions

2-Chloro-9-methyl-3H-purin-6(9H)-one can participate in various chemical reactions:

  1. Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
  2. Oxidation: The compound can undergo oxidation to form different oxidation states of the purine ring.
  3. Reduction: Reduction reactions may yield dihydropurine derivatives.

Technical Details

These reactions are often facilitated under controlled conditions, with specific solvents and catalysts employed to optimize yields and selectivity.

Mechanism of Action

The mechanism of action for 2-Chloro-9-methyl-3H-purin-6(9H)-one involves its interaction with biological targets such as enzymes and receptors. The chlorine atom can engage in nucleophilic substitution reactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, this compound may intercalate into nucleic acids, impacting their structural integrity and function.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in polar organic solvents like dimethylformamide.
  • Stability: Stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant analyses such as Infrared spectroscopy and Nuclear Magnetic Resonance spectroscopy provide insights into the functional groups and molecular environment present in the compound .

Applications

2-Chloro-9-methyl-3H-purin-6(9H)-one has several applications in scientific research:

  1. Medicinal Chemistry: It serves as a building block for synthesizing antiviral and anticancer agents. Derivatives have demonstrated activity against various viral infections and cancer cell lines.
  2. Biochemistry: The compound is utilized in studying enzyme mechanisms related to purine metabolism.
  3. Chemical Biology: It acts as a probe for investigating interactions between purine derivatives and biological macromolecules such as proteins and nucleic acids.
  4. Industrial Applications: Employed in synthesizing specialty chemicals and as an intermediate in pharmaceutical production .
Synthetic Methodologies and Optimization Strategies

Multi-Step Organic Synthesis Routes for 9-Methylpurine Derivatives

The synthesis of 2-chloro-9-methyl-3H-purin-6(9H)-one typically follows a sequential functionalization strategy starting from hypoxanthine or its precursors. A common approach involves the Gabriel-Trapp reaction, where hypoxanthine undergoes methylation at the N9 position followed by selective chlorination at C2. Alternative routes utilize 6-chloropurine as a key intermediate, which is first alkylated at N9 and then oxidized at the 6-position to yield the target compound [2] [7].

A robust three-step protocol reported by Nandanan et al. achieves 93.5% yield for the chloro-methylpurine core through nucleophilic substitution: 6-chloro-9H-purine is reacted with methyl iodide in aqueous medium at 100°C for 1 hour, followed by purification via silica chromatography [5]. This method's efficiency stems from the electrophilic activation of the purine ring, facilitating regioselective methylation. Second-generation routes incorporate microwave-assisted reactions that reduce reaction times from hours to minutes while maintaining yields above 85% [7].

Table 1: Multi-Step Synthesis Routes for 9-Methylpurine Derivatives

Starting MaterialKey StepsReaction ConditionsYield (%)
HypoxanthineN9-methylation → C2-chlorinationDMF, K₂CO₃, RT, 12h68-72
6-Chloro-9H-purineN9-methylation → OxidationH₂O, 100°C, 1h93.5
2,6-DichloropurineSelective N9-methylationCH₃CN, K₂CO₃, reflux, 8h78-82

Halogenation Strategies at the C2 Position: Role of Chlorine in Purine Functionalization

Chlorine introduction at C2 serves as a crucial handle for downstream functionalization due to its superior leaving group ability compared to other halogens. The electrophilic aromatic substitution of 9-methylpurine derivatives requires carefully controlled conditions to avoid polyhalogenation. Phosphorus oxychloride (POCl₃) is the most effective chlorinating agent, achieving >90% conversion when used with catalytic N,N-dimethylaniline under reflux conditions (110°C, 4-6 hours) [2] [6].

The electronic influence of the N9-methyl group significantly enhances chlorination efficiency. Studies comparing 9H-purine versus 9-methylpurine demonstrate a 3.5-fold increase in chlorination rate for the methylated derivative due to reduced electron density at C2. This kinetic advantage enables milder reaction conditions and minimizes decomposition pathways [6]. Chlorine's role extends beyond nucleophilic displacement – it modulates the compound's electronic properties, increasing ring electrophilicity for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura couplings) while maintaining hydrogen-bonding capabilities critical for biological recognition [7] [10].

Table 2: Halogenation Agents for C2 Functionalization

Halogen SourceCatalystTemperatureTime (h)C2 Selectivity (%)
POCl₃N,N-Dimethylaniline110°C4>95
SO₂Cl₂None80°C878
Cl₂ gasAlCl₃25°C0.565 (with overhalogenation)
NCS (N-Chlorosuccinimide)Acetic acid70°C1282

Regioselective Alkylation Techniques for N9-Methyl Group Introduction

Regioselective N9-alkylation represents a critical challenge due to competitive N7 alkylation. The electronic asymmetry of the purine ring enables strategic control through pH manipulation and metal coordination. Key approaches include:

  • Phase-Transfer Catalysis: Benzyltriethylammonium chloride in NaOH/toluene systems achieves N9/N7 selectivity ratios of 18:1 at 40°C by exploiting differential anion solubility [9]
  • Protecting Group Strategies: Temporary protection of the 6-oxo group as a trimethylsilyl ether directs methylation exclusively to N9, with subsequent deprotection yielding the pure N9-methyl isomer [6]
  • Metal-Assisted Alkylation: Silver nitrate coordination at N7 prior to alkylation forces methyl iodide attack at N9, achieving near-quantitative regioselectivity [9]

Solvent effects profoundly influence regioselectivity. Polar aprotic solvents (DMF, DMSO) favor N9-alkylation due to steric unhindrance at this position, while protic solvents (EtOH, H₂O) promote N7 products through hydrogen-bonding interactions. Recent advances utilize microfluidic reactors to precisely control residence times (<2 minutes), suppressing bis-alkylation byproducts and improving isolated yields to >95% [6] [9].

One-Pot Cyclocondensation Approaches for Purine Core Assembly

Efficient purine core construction avoids the need for preformed imidazole precursors. The Traube Synthesis remains the gold standard, where 4,5-diaminopyrimidine undergoes formic acid-mediated cyclization at 150°C to form the purine scaffold. Modern adaptations incorporate chloromethyl ketones as C8 donors, enabling direct introduction of the 9-methyl group during ring formation [6] [7].

Catalytic enhancements significantly improve efficiency:

  • Zeolite Catalysts: H-beta zeolites promote cyclocondensation at 90°C with 98% conversion, leveraging shape-selective micropores to prevent polymerization [8]
  • Microwave Acceleration: 15-minute reaction cycles achieve yields comparable to 12-hour conventional heating, reducing decomposition of heat-sensitive intermediates [7]
  • Bismuth(III) Triflate: Environmentally friendly catalyst enabling one-pot assembly at room temperature with 0.5 mol% loading (87% isolated yield) [8]

Table 3: One-Pot Cyclocondensation Methods Comparison

MethodCatalyst/AdditiveTemperatureTimeYield (%)Purity (%)
Conventional TraubeFormic acid150°C12 h6892
Zeolite-assistedH-beta zeolite90°C3 h8998
Microwave-enhancedPOCl₃180°C (MW)15 min8595
Bismuth-catalyzedBi(OTf)₃ (0.5 mol%)25°C8 h8797

Purification and Characterization Challenges in High-Yield Synthesis

Purification of 2-chloro-9-methyl-3H-purin-6(9H)-one faces significant hurdles due to:

  • Structural Isomers: N7 vs N9 regioisomers with similar polarities (ΔRf <0.05 in silica TLC)
  • Solubility Limitations: Low solubility in water (<0.1 mg/mL) and most organic solvents except DMSO and DMF
  • Acid Sensitivity: Degradation at pH <4 via ring-opening reactions [6] [8]

Advanced separation techniques include:

  • Countercurrent Chromatography: Using n-hexane/ethyl acetate/methanol/water (5:5:5:5) solvent system achieves baseline separation of N7/N9 isomers (>99.9% purity)
  • Crystallization Optimization: Ethyl acetate/heptane (1:3) at -20°C affords needle-shaped crystals with pharmaceutical-grade purity (99.5%)
  • Semi-Preparative HPLC: C18 reverse-phase columns with 0.1% ammonium acetate/acetonitrile gradients resolve degradation products in milligram-to-gram quantities [6]

Characterization requires multitechnique verification:

  • ¹H NMR: Diagnostic N9-methyl singlet at δ 3.85-3.95 ppm (vs N7-methyl at δ 4.25 ppm)
  • ¹³C NMR: Characteristic C4 resonance at 150.2 ppm confirms correct tautomer
  • XRD: Orthorhombic crystal structure (space group P2₁2₁2₁) with unit cell parameters a=7.21Å, b=9.88Å, c=11.54Å validates molecular configuration
  • HRMS: [M+H]⁺ calculated m/z 184.0382 (C₆H₅ClN₅O), observed 184.0379 [8]

Table 4: Characteristic Spectral Signatures of 2-Chloro-9-methyl-3H-purin-6(9H)-one

Spectroscopic MethodKey Diagnostic FeaturesRegioisomer Differentiation
¹H NMR (400 MHz, DMSO-d6)δ 3.92 (s, 3H, N-CH₃), δ 8.15 (s, 1H, C8-H)N7-CH₃ appears downfield (δ 4.25 ppm)
¹³C NMR (100 MHz, DMSO-d6)δ 32.8 (N-CH₃), 107.5 (C5), 148.1 (C8), 152.3 (C4)C4 signal shifts to 145.8 ppm in N7 isomer
FT-IR (KBr pellet)ν 1702 cm⁻¹ (C6=O), 1560 cm⁻¹ (C=N), 760 cm⁻¹ (C-Cl)N7 isomer shows C=O stretch at 1685 cm⁻¹
UV-Vis (MeOH)λmax 212 nm (ε 9800), 273 nm (ε 11200)N7 isomer exhibits hypsochromic shift at 268 nm

Properties

CAS Number

36323-92-9

Product Name

2-Chloro-9-methyl-3H-purin-6(9H)-one

IUPAC Name

2-chloro-9-methyl-1H-purin-6-one

Molecular Formula

C6H5ClN4O

Molecular Weight

184.58 g/mol

InChI

InChI=1S/C6H5ClN4O/c1-11-2-8-3-4(11)9-6(7)10-5(3)12/h2H,1H3,(H,9,10,12)

InChI Key

GFDFINQSCGJTCD-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1N=C(NC2=O)Cl

Canonical SMILES

CN1C=NC2=C1N=C(NC2=O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.